3alpha-Hydroxydesogestrel

Übersicht

Beschreibung

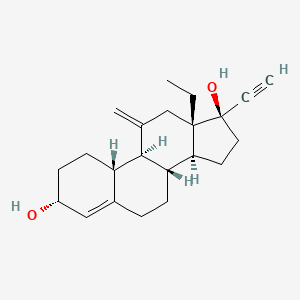

3alpha-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin used in hormonal contraceptives. It is a steroid with the chemical formula C22H30O2 and a molecular weight of 326.47 g/mol . This compound is known for its role in the metabolism of desogestrel and its involvement in various biochemical pathways.

Vorbereitungsmethoden

3alpha-Hydroxydesogestrel is typically synthesized from desogestrel through enzymatic reactions. The primary method involves the use of 3alpha-hydroxysteroid dehydrogenase, which catalyzes the conversion of desogestrel to this compound . The reaction conditions usually require the presence of NADPH as a cofactor

Analyse Chemischer Reaktionen

3alpha-Hydroxydesogestrel undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a ketone group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced back to desogestrel using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures typically range from room temperature to 100°C. Major products formed from these reactions include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

Chemistry Applications

3alpha-Hydroxydesogestrel serves as a reference compound in the study of steroid metabolism and enzymatic reactions involving hydroxysteroid dehydrogenases. It is instrumental in understanding the metabolic pathways of progestins and their biochemical interactions within biological systems.

Biological Mechanisms

The compound primarily targets the progesterone receptor, leading to significant progestogenic activity. Research indicates that it binds effectively to both progesterone receptor-A (PR-A) and PR-B, demonstrating a binding affinity greater than that of natural progesterone. This interaction modulates gene expression related to reproductive functions, thereby influencing ovulation and menstrual cycle regulation.

Medical Applications

Hormonal Contraceptives

this compound plays a critical role in the efficacy of hormonal contraceptives. Studies have shown that it inhibits ovulation in approximately 97% of cycles, making it a reliable component in contraceptive formulations. Its low androgenic activity is particularly advantageous, minimizing side effects often associated with other progestins .

Clinical Case Studies

- Contraceptive Efficacy Study : A clinical trial involving women using desogestrel demonstrated high contraceptive efficacy with minimal androgenic side effects. Monitoring hormonal levels revealed stable testosterone levels despite increased 3-keto-desogestrel concentrations, indicating low androgenic impact.

- Metabolic Impact Study : Research on patients with varying hepatic function indicated altered pharmacokinetics for desogestrel and its metabolites. This finding suggests necessary dosage adjustments for individuals with impaired liver function to maintain therapeutic efficacy.

Pharmacokinetics and Metabolism

This compound is rapidly metabolized in the liver and intestinal mucosa to form etonogestrel, its biologically active metabolite. The pharmacokinetic profile includes:

- Absorption : Maximum serum concentrations are typically reached within 2-3 hours post-administration.

- Half-Life : Ranges from 12 to 24 hours, allowing for effective dosing schedules in contraceptive use.

- Metabolic Pathways : The primary pathway involves conversion to 3-keto-desogestrel, which exhibits strong binding to progesterone receptors .

Data Tables

| Parameter | Value |

|---|---|

| Maximum Serum Concentration | 5,840 ± 1,667 pg/mL |

| Minimum Plasma Levels | 1,400 ± 560 pg/mL |

| Area Under Curve (AUC0-24) | 52,299 ± 17,878 pg/mL·hr |

| Half-Life | 12-24 hours |

Wirkmechanismus

3alpha-Hydroxydesogestrel exerts its effects by binding to progesterone receptors in target cells. This binding initiates a cascade of molecular events that lead to changes in gene expression and cellular function . The compound acts as a transcription factor, modifying the synthesis of messenger RNA and influencing various biological processes. Key molecular targets and pathways involved include the progesterone receptor pathway and related signaling mechanisms .

Vergleich Mit ähnlichen Verbindungen

3alpha-Hydroxydesogestrel is similar to other hydroxylated metabolites of progestins, such as 3beta-Hydroxydesogestrel and etonogestrel . it is unique in its specific hydroxylation pattern and its distinct metabolic profile. Compared to desogestrel, this compound has different binding affinities and biological activities, making it a valuable compound for studying the metabolism and function of progestins .

Biologische Aktivität

3alpha-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin widely used in hormonal contraceptives. Understanding its biological activity is crucial for evaluating its pharmacological profile, particularly its progestogenic and potential androgenic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth overview of the biological activity of this compound.

Pharmacokinetics and Metabolism

Desogestrel is rapidly metabolized in the liver and gut wall, primarily to 3-keto-desogestrel and this compound. The kinetics of these metabolites are essential for understanding their biological effects.

- Absorption and Distribution : After oral administration, maximum serum concentrations of 3-keto-desogestrel are reached within 2-3 hours, with a half-life ranging from 12 to 24 hours .

- Metabolic Pathways : The primary metabolic pathway involves conversion to 3-keto-desogestrel, which exhibits strong binding to progesterone receptors. This compound also contributes to the overall progestogenic activity but is less studied compared to its counterpart .

Biological Activity

The biological activity of this compound can be characterized by its interaction with steroid hormone receptors and its physiological effects.

Progestogenic Activity

This compound exhibits significant progestogenic activity, which is critical for its role in contraceptive formulations. Research indicates that it binds effectively to progesterone receptors, leading to changes in gene expression related to reproductive functions.

- Receptor Binding : Studies show that desogestrel and its metabolites have a high affinity for progesterone receptor-A (PR-A) and PR-B, with binding affinities significantly greater than that of progesterone itself .

Androgenic Activity

While desogestrel is known for its low androgenic activity, the specific contribution of this compound remains less clear. However, it has been shown to have minimal intrinsic androgenicity, making it a favorable choice for contraceptive applications .

Case Studies

Several case studies have highlighted the clinical implications of using desogestrel-based contraceptives, focusing on the metabolic profile and side effects associated with its metabolites.

-

Case Study on Contraceptive Efficacy :

- A clinical trial involving women using desogestrel demonstrated a high contraceptive efficacy with minimal side effects attributed to androgenic activity. The study monitored hormonal levels and metabolic responses over several cycles.

- Results indicated that while serum levels of 3-keto-desogestrel increased significantly, levels of testosterone remained stable, indicating low androgenic impact .

-

Metabolic Impact Study :

- Another study explored the metabolic pathways of desogestrel in patients with varying hepatic function. The findings showed that individuals with impaired liver function had altered pharmacokinetics for both desogestrel and its metabolites, suggesting a need for dosage adjustments in this population .

Research Findings

Recent studies have focused on the detailed mechanisms by which this compound exerts its biological effects:

- Gene Expression Modulation : It has been shown that progestins like this compound can modulate gene expression involved in inflammation and steroidogenesis through receptor-mediated pathways .

- Steroid Biosynthesis Pathway : Enrichment analysis revealed that genes associated with steroid biosynthesis were significantly affected by treatments involving desogestrel metabolites, suggesting potential implications for conditions like ovarian steroidogenesis disorders .

Data Tables

| Parameter | Value |

|---|---|

| Maximum Serum Concentration | 5,840 ± 1,667 pg/mL |

| Minimum Plasma Levels | 1,400 ± 560 pg/mL |

| AUC0-24 at Steady State | 52,299 ± 17,878 pg/mL·hr |

| Half-Life | 12-24 hours |

Eigenschaften

IUPAC Name |

(3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-JASYKLOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70805-84-4 | |

| Record name | 3alpha-Hydroxydesogestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3.ALPHA.-HYDROXYDESOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0JZH6AB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CYP2C9 in the metabolism of desogestrel?

A1: CYP2C9 is a key enzyme responsible for the initial hydroxylation of desogestrel, converting it to 3α-Hydroxydesogestrel. [] This is a crucial step in the bioactivation of desogestrel, as it requires conversion to 3-ketodesogestrel for its progestogenic activity. [] Studies using human liver microsomes and cDNA-expressed CYP2C9 demonstrated the formation of 3α-Hydroxydesogestrel. [] Furthermore, sulfaphenazole, a potent CYP2C9 inhibitor, significantly inhibited this conversion. []

Q2: Are there other enzymes involved in desogestrel metabolism besides CYP2C9?

A2: While CYP2C9 plays a major role, the research suggests CYP2C19 might also contribute to the formation of 3α-Hydroxydesogestrel. [] Combining sulfaphenazole with S-mephenytoin, a CYP2C19 inhibitor, further decreased 3α-Hydroxydesogestrel production in human liver microsomes. [] Inhibitory antibody studies supported this finding, indicating the involvement of both CYP2C9 and CYP2C19. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.